molecular formula C16H21NO2 B1450202 Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate CAS No. 2173115-88-1

Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate

Cat. No.: B1450202
CAS No.: 2173115-88-1
M. Wt: 259.34 g/mol
InChI Key: GWVJMEHWYXQHCK-UHFFFAOYSA-N
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Description

Historical Development of Dihydroquinoline Chemistry

The development of dihydroquinoline chemistry traces its origins to the pioneering work on quinoline synthesis in the 19th century. Quinoline was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially called the compound "leukol" meaning "white oil" in Greek. This discovery marked the beginning of systematic investigations into nitrogen-containing heterocyclic compounds that would eventually lead to the sophisticated derivatives we study today.

The fundamental breakthrough in quinoline synthesis came with the development of the Skraup synthesis, named after Czech chemist Zdenko Hans Skraup (1850–1910). In this archetypal reaction, aniline is heated with sulfuric acid, glycerol, and an oxidizing agent such as nitrobenzene to yield quinoline. The mechanism involves glycerol undergoing dehydration with sulfuric acid to give acrolein, followed by aniline addition to acrolein through 1,4-addition, and subsequent ring closure in the presence of sulfuric acid to form 1,2-dihydroquinoline. This foundational methodology established the chemical principles that would later enable the synthesis of complex derivatives like ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate.

French chemist Charles Gerhardt made additional contributions in 1842 by obtaining quinoline compounds through dry distillation of quinine, strychnine, or cinchonine with potassium hydroxide, calling the resulting compound "Chinoilin" or "Chinolein". These early investigations revealed that quinoline derives its name from the antimalarial alkaloid quinine, highlighting the biological significance that would become central to quinoline derivative research. The historical progression from coal tar extraction to sophisticated synthetic methodologies demonstrates the maturation of heterocyclic chemistry as a distinct scientific discipline.

The evolution toward dihydroquinoline derivatives represented a natural progression in quinoline chemistry, as researchers recognized that partial saturation of the quinoline ring system could provide enhanced stability and modified biological properties. The development of 1,2-dihydroquinoline frameworks specifically arose from mechanistic studies of quinoline formation, where intermediates like those formed in the Skraup synthesis were isolated and characterized as valuable synthetic targets in their own right.

Classification within Quinoline Derivative Families

This compound belongs to the broader family of quinoline derivatives, which are heterocyclic aromatic organic compounds characterized by a benzene ring fused to a pyridine ring. Within this family, the compound represents a specific subclass known as 1,2-dihydroquinolines, distinguished by the presence of two additional hydrogen atoms across the 1,2-position of the quinoline framework.

The classification system for quinoline derivatives is based on several structural parameters including the degree of saturation, substitution patterns, and functional group modifications. Quinoline itself has the chemical formula C9H7N and represents the fully aromatic parent compound. The progression to dihydroquinoline involves selective reduction of one double bond, creating compounds with the general formula C9H9N for the unsubstituted parent structure. Further reduction leads to tetrahydroquinolines, which contain four additional hydrogen atoms and represent more saturated derivatives within the family.

Substitution patterns provide another classification criterion within quinoline derivatives. The compound under investigation features multiple methyl groups at positions 1, 2, 2, and 4, along with an ethyl carboxylate group at position 6. This extensive substitution pattern places it within the category of polysubstituted dihydroquinolines, a subclass known for enhanced stability and modified biological activity compared to simpler derivatives. The presence of the carboxylate functional group further categorizes it as an ester derivative, adding another layer of chemical complexity and potential reactivity.

Related compounds within this classification include 1,2,2,4-tetramethyl-1,2-dihydroquinoline, which shares the same substitution pattern but lacks the carboxylate functionality. Another structurally related compound is 2,2,4-trimethyl-1,2-dihydroquinoline, commonly abbreviated as trimethylquinoline, which has found extensive use as an antioxidant in rubber manufacturing. These relationships demonstrate how systematic structural modifications within the quinoline family lead to compounds with distinct properties and applications.

Structural Significance of the 1,2-Dihydroquinoline Framework

The 1,2-dihydroquinoline framework represents a unique structural motif that combines the aromatic stability of quinoline with enhanced chemical reactivity due to the presence of a saturated portion within the ring system. This hybrid aromatic-aliphatic character provides distinctive properties that distinguish dihydroquinolines from their fully aromatic quinoline counterparts and more saturated tetrahydroquinoline derivatives.

The molecular structure of this compound exhibits several key structural features that contribute to its chemical behavior. The compound contains a bicyclic core consisting of a benzene ring fused to a partially saturated six-membered nitrogen-containing ring. The nitrogen atom occupies position 1 in the numbering system, while the dihydro designation indicates saturation across the 1,2-bond. This structural arrangement creates a molecular framework with distinct electronic and steric properties.

The substitution pattern significantly influences the compound's structural characteristics. The presence of methyl groups at positions 1, 2, 2, and 4 creates substantial steric bulk around the nitrogen atom and the saturated portion of the ring system. This substitution pattern, particularly the geminal dimethyl groups at position 2, provides conformational rigidity and enhances stability against oxidation reactions that might otherwise convert the dihydroquinoline to the fully aromatic quinoline. The InChI representation InChI=1S/C16H21NO2/c1-6-19-15(18)12-7-8-14-13(9-12)11(2)10-16(3,4)17(14)5/h7-10H,6H2,1-5H3 captures these structural relationships mathematically.

The ethyl carboxylate group at position 6 introduces additional structural complexity through its electron-withdrawing character and potential for hydrogen bonding interactions. This functional group exists in conjugation with the aromatic portion of the molecule, creating extended electronic delocalization that influences both the compound's reactivity and its spectroscopic properties. The ester linkage also provides a site for potential hydrolysis reactions, adding to the compound's synthetic versatility.

Conformational analysis reveals that the saturated portion of the dihydroquinoline ring adopts a puckered conformation to minimize steric interactions between the multiple methyl substituents. This three-dimensional arrangement affects the compound's ability to interact with biological targets and influences its physical properties such as solubility and melting point. The overall molecular geometry creates a compound with both hydrophobic regions due to the methyl groups and hydrophilic character from the carboxylate functionality.

Current Research Landscape and Scientific Relevance

Contemporary research on this compound and related compounds spans multiple scientific disciplines, reflecting the versatility and importance of the dihydroquinoline framework in modern chemistry. Current investigations focus on several key areas including synthetic methodology development, biological activity evaluation, and industrial applications, each contributing to our understanding of this compound class.

Recent advances in dihydroquinoline synthesis have revolutionized the preparation of complex derivatives like this compound. The development of hydrazine-catalyzed ring-closing carbonyl-olefin metathesis represents a significant breakthrough in synthetic methodology. This approach enables the formation of 1,2-dihydroquinolines from N-prenylated 2-aminobenzaldehydes under mild conditions, demonstrating enhanced efficiency compared to traditional methods. The reaction operates through a unique mechanism involving cycloaddition followed by cycloreversion, with the nitrogen-containing substrates showing faster cycloreversion rates compared to oxygen analogues.

Biological activity research has revealed significant potential for dihydroquinoline derivatives in therapeutic applications. Studies on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline have demonstrated potent antioxidant properties, with the compound effectively reducing oxidative stress in acetaminophen-induced liver damage models. The mechanism involves scavenging of reactive oxygen species and modulation of inflammatory pathways, including reduction of pro-inflammatory cytokine levels and nuclear factor kappa-light-chain-enhancer of activated B cells mRNA expression. These findings suggest that structurally related compounds like this compound may possess similar biological activities.

Industrial applications research has focused on the antioxidant properties of dihydroquinoline derivatives, particularly in polymer stabilization applications. The compound 2,2,4-trimethyl-1,2-dihydroquinoline serves as an aminic antioxidant commonly used as a stabilizer in rubbers and plastics. The commercial material typically consists of complex mixtures of oligomers including dimers, trimers, and tetramers, with high molecular weight versions providing enhanced effectiveness as long-term heat-protection agents. The non-volatile nature of these oligomers makes them less likely to leach from polymer matrices, contributing to their industrial utility.

Current pharmaceutical research has identified quinoline and dihydroquinoline frameworks as privileged structures in drug discovery. Recent work on quinoline embelin derivatives has demonstrated cardioprotective activity against doxorubicin-induced cardiotoxicity. The synthesis involves reaction between embelin, aromatic aldehydes, and anilines, producing dihydroquinoline derivatives that show significant inhibition of reactive oxygen species production. These studies highlight the continued relevance of dihydroquinoline chemistry in medicinal chemistry applications.

The field has also seen advances in transition-metal-free synthetic approaches for dihydroquinoline construction. Recent methodologies employ intermolecular cascade cyclization reactions starting from simple enaminones with aldehydes, providing environmentally benign alternatives to traditional metal-catalyzed processes. These developments reflect the growing emphasis on sustainable chemistry practices and the continued evolution of synthetic methodology in heterocyclic chemistry.

Properties

IUPAC Name

ethyl 1,2,2,4-tetramethylquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-6-19-15(18)12-7-8-14-13(9-12)11(2)10-16(3,4)17(14)5/h7-10H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVJMEHWYXQHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(C=C2C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Substituted Anilines with β-Ketoesters

A widely used method involves the condensation of 2,2,4-trimethyl-substituted aniline derivatives with β-ketoesters under basic or catalytic conditions to form the dihydroquinoline ring system.

  • Reaction Conditions:

    • Catalyst: Piperidine or boron trifluoride (BF3) as a Lewis acid catalyst.
    • Temperature: Typically heated to approximately 453 K (180 °C) to facilitate cyclization.
    • Solvent: Often conducted under solvent-free conditions or in inert solvents such as toluene or dimethylformamide (DMF).
    • Time: Several hours (4–8 h) depending on scale and catalyst loading.
  • Example Reaction:
    Heating 2-amino-5-substituted phenyl ketones with diethyl malonate in the presence of piperidine yields the dihydroquinoline carboxylate framework. The methyl groups at positions 2 and 4 are introduced via the ketone and malonate substituents.

Esterification Using Ethyl Chloroformate

To introduce the ethyl carboxylate group at the 6-position, the dihydroquinoline intermediate can be reacted with ethyl chloroformate under basic conditions:

  • Reagents and Conditions:

    • Base: Potassium carbonate (K2CO3) or triethylamine to neutralize HCl formed.
    • Solvent: Polar aprotic solvents such as DMF or acetonitrile.
    • Temperature: Room temperature to mild heating (25–50 °C).
    • Duration: Several hours with stirring.
  • Purification:
    The product is purified by recrystallization from ethyl acetate or by column chromatography using petroleum ether/ethyl acetate mixtures.

Industrial Scale Continuous Flow Synthesis

For industrial production, continuous flow reactors are employed to enhance reaction control, yield, and reproducibility.

  • Advantages:

    • Improved heat and mass transfer.
    • Precise control over reaction time and temperature.
    • Scalability and safety for exothermic reactions.
  • Catalysts:
    Lewis acid catalysts like boron trifluoride etherate may be used to accelerate cyclization steps.

Reaction Mechanisms and Optimization

  • Cyclization Mechanism:
    The condensation of aniline derivatives with β-ketoesters proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by ring closure and dehydration to form the dihydroquinoline core.

  • Esterification Mechanism:
    The nucleophilic attack of the quinoline nitrogen or activated aromatic ring on ethyl chloroformate forms the ester linkage at the 6-position.

  • Optimization Parameters:

    • Molar ratios of reactants (e.g., 1:1.2 aniline to β-ketoester).
    • Catalyst concentration and type.
    • Reaction temperature and time monitored by thin-layer chromatography (TLC).
    • Solvent choice to maximize solubility and minimize side reactions.

Data Table: Summary of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Condensation with β-ketoester 2,2,4-trimethyl aniline, diethyl malonate, piperidine 453 K, 4–8 h, solvent-free or DMF 70–85 Requires careful temperature control
Esterification with ethyl chloroformate Dihydroquinoline intermediate, ethyl chloroformate, K2CO3 RT to 50 °C, 3–6 h, DMF 75–90 Base necessary to neutralize HCl
Continuous flow industrial synthesis Same as above with BF3 catalyst Controlled temp, continuous flow >90 Enhanced reproducibility and scalability

Research Findings and Characterization

Chemical Reactions Analysis

Types of Reactions: Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions can occur at various positions on the quinoline ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized quinoline derivatives, reduced quinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Antioxidant Properties

Mechanism of Action:
Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate acts as a potent antioxidant by donating hydrogen atoms to free radicals. This action neutralizes free radicals and prevents oxidative damage to cells and tissues. The compound has been shown to inhibit lipid peroxidation and enhance the activity of key enzymes involved in cellular defense mechanisms against oxidative stress.

Research Findings:

  • Studies indicate that this compound can significantly reduce oxidative stress markers in various biological systems. For instance, it has been reported to lower levels of pro-inflammatory cytokines and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) mRNA in cellular models.
  • Its interaction with NADP-dependent isocitrate dehydrogenase (NADP-IDH) enhances the generation of NADPH, a crucial cofactor in cellular antioxidant defenses.

Potential Therapeutic Applications

Health Benefits:
Due to its antioxidant properties, this compound is being investigated for potential therapeutic applications in various health conditions associated with oxidative stress.

Case Studies:

  • Cardiovascular Health: Research has suggested that antioxidants like this compound may play a role in protecting against cardiovascular diseases by reducing oxidative damage to blood vessels.
  • Neuroprotection: There is ongoing research into its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to mitigate oxidative stress in neural tissues .

Industrial Applications

Use as an Additive:
this compound is utilized in various industrial formulations due to its stability and effectiveness as an antioxidant.

Applications Include:

  • Cosmetics: The compound is included in cosmetic formulations for its ability to protect skin cells from oxidative damage caused by environmental factors such as UV radiation and pollution .
  • Food Industry: It can be used as a food preservative to prevent rancidity and extend shelf life by inhibiting lipid oxidation .

Mechanism of Action

The mechanism by which Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Properties :

  • CAS Registry Number : 2173115-88-1 (purity: 95%) .
  • Molecular Formula: C₁₇H₂₁NO₂.
  • Synthetic Route: Vilsmeier-Haack formylation of 1,2,2,4-tetramethyl-1,2-dihydroquinoline. Aldoxime formation and subsequent dehydration to nitrile derivatives .
Structural and Functional Group Variations

Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate belongs to a broader class of 1,2-dihydroquinoline carboxylates. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents Key Differences Synthetic Method References
Ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxylate - 6-OCH₃, 1-CH₃, 2-oxo Oxo group at position 2; methoxy at position 6 Condensation of malonate derivatives with substituted anilines
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate - 6-Cl, 2-oxo, 4-C₆H₅ Chloro and phenyl substituents; ester at position 3 Piperidine-catalyzed reaction of (2-amino-5-chlorophenyl)(phenyl)methanone
Ethyl 6,6-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate - Hexahydro scaffold, 6,6-(CH₃)₂, 2-oxo Fully saturated hexahydroquinoline core Cyclization using AlCl₃ in 1,2-dichlorobenzene
Ethyl 3-hydroxy-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate - 3-OH, 6-NO₂, 2-oxo Nitro and hydroxyl groups; ester at position 4 Not explicitly detailed; likely involves nitration and esterification
Ethyl 2-cyano-6-methoxy-1,2-dihydro-1-quinolinecarboxylate - 2-CN, 6-OCH₃ Cyano group at position 2; methoxy at position 6 Cyano substitution via aldoxime dehydration
Physicochemical and Reactivity Trends
  • Electron-Withdrawing Groups (EWGs): Compounds with nitro (NO₂) or cyano (CN) groups (e.g., ) exhibit reduced basicity compared to methyl-substituted analogs, influencing their reactivity in electrophilic substitutions.
  • Hydrogenation State: Hexahydroquinoline derivatives (e.g., ) display enhanced conformational flexibility and altered pharmacokinetic properties relative to dihydroquinolines.

Biological Activity

Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate is a synthetic compound belonging to the quinoline family. This compound has gained attention due to its diverse biological activities, particularly its antioxidant properties. This article presents a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

  • Molecular Formula : C15H19NO2
  • Molecular Weight : 245.32 g/mol
  • CAS Number : 959290-57-4

This compound acts primarily as an antioxidant . Its mechanism involves:

  • Hydrogen Atom Donation : The compound donates hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage.
  • Inhibition of Lipid Peroxidation : It has been shown to inhibit lipid peroxidation, a process that can lead to cellular damage and inflammation.

Biochemical Pathways

The compound interacts with various biochemical pathways:

  • NADP-dependent Isocitrate Dehydrogenase (NADP-IDH) : this compound influences this enzyme's activity, which is crucial for generating NADPH—a key cofactor in cellular defense against oxidative stress.
  • Reduction of Pro-inflammatory Cytokines : Studies indicate that it reduces levels of pro-inflammatory cytokines and NF-κB mRNA, contributing to its anti-inflammatory effects.

Biological Activity Overview

The biological activities of this compound include:

Activity TypeDescription
AntioxidantPrevents oxidative damage by neutralizing free radicals
Anti-inflammatoryReduces pro-inflammatory cytokine levels
Potential AntimicrobialExhibits moderate antibacterial activity against various strains

Antioxidant Activity

A study demonstrated that this compound effectively reduced oxidative stress markers in vitro. The compound was found to decrease malondialdehyde (MDA) levels—a marker of lipid peroxidation—indicating its potential as a therapeutic agent in oxidative stress-related diseases.

Comparison with Similar Compounds

This compound can be compared with other quinoline derivatives:

Compound NameBiological ActivityRemarks
EthoxyquinAntioxidant and food preservativeCommonly used in animal feed
2,2,4-trimethyl-1,2-dihydroquinolineRubber manufacturing antioxidantWell-known for its stability
Hydroquinoline DerivativesAntioxidant propertiesSimilar structural features

Q & A

Q. What are the common synthetic routes for Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate?

The compound is synthesized via the Vilsmeier-Haack formylation reaction, where 1,2,2,4-tetramethyl-1,2-dihydroquinoline undergoes formylation at the 6-position using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) as reagents . Alternative methods include cyclocondensation reactions starting from substituted benzaldehydes, amines, and isocyanides under optimized conditions (e.g., 453 K, catalytic piperidine) to form dihydroquinoline derivatives . Key parameters such as temperature control (0–5°C for nitration), reaction time (1–4 hours), and acid concentration (70% HNO₃) are critical for regioselectivity .

Q. How is the compound characterized using spectroscopic and analytical methods?

Characterization involves:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry. For example, aromatic protons appear at δ 6.95–7.13 ppm, and methyl groups at δ 1.15–3.65 ppm .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 245 [M]+^+) and fragmentation patterns validate the structure .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages are matched with theoretical values (e.g., C 68.57%, H 6.12%, N 5.71%) .
  • Infrared (IR) spectroscopy : Bands at 1731 cm1^{-1} (ester C=O) and 1701 cm1^{-1} (amide C=O) confirm functional groups .

Advanced Research Questions

Q. How can ambiguities in stereochemistry during synthesis be resolved?

Stereochemical ambiguities arise in cyclization reactions (e.g., cis/trans isomers). X-ray crystallography is the gold standard for unambiguous determination, as seen in the crystal structure analysis of methyl 4-methyl-2-oxo-1,2-dihydroquinoline derivatives, which revealed C–H···π interactions and hydrogen bonding networks . When crystallography is unavailable, NOESY NMR experiments or comparative analysis with known diastereomers can infer configuration .

Q. What strategies optimize reaction yields in the synthesis of this compound?

  • Temperature control : Maintaining 378 K during AlCl₃-mediated cyclization improves yield (73%) by minimizing side reactions .
  • Catalyst selection : Piperidine enhances condensation efficiency in dihydroquinoline formation .
  • Purification : Silica-gel column chromatography with petroleum ether/ethyl acetate (4:1) or recrystallization from ethanol ensures high purity .
  • Reagent stoichiometry : A 1:1.2 molar ratio of starting materials (e.g., diethyl malonate to aminophenyl ketone) balances reactivity and cost .

Q. How are crystal structures and intermolecular interactions analyzed for this compound?

Single-crystal X-ray diffraction reveals:

  • Packing motifs : Centrosymmetric dimers linked via C–H···π interactions (C5–C10 centroid distance: 3.45 Å) .
  • Hydrogen bonding : Weak C–H···O bonds (2.50–2.65 Å) propagate columns along the [100] direction .
  • Refinement parameters : H-atoms are modeled using riding coordinates (C–H = 0.93–0.97 Å), with thermal parameters constrained to 1.2×Ueq_{eq} of parent atoms .

Q. What are the applications of this compound in heterocyclic chemistry?

It serves as a scaffold for:

  • Bioactive derivatives : PASS-assisted evaluation predicts antimicrobial and anticancer activity for derivatives like 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbonitrile .
  • Coordination chemistry : The ester and dihydroquinoline moieties act as ligands for metal complexes with catalytic or photophysical properties .
  • Polymer precursors : Functionalization at the 6-position (e.g., formylation, halogenation) enables incorporation into conjugated polymers .

Q. How is computational modeling used to predict bioactivity?

  • PASS software : Predicts biological activity spectra based on structural descriptors (e.g., 1,2-dihydroquinoline core) for derivatives, guiding targeted synthesis .
  • Docking studies : Molecular docking with enzymes (e.g., cytochrome P450) evaluates binding affinity and mechanistic pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate
Reactant of Route 2
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Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.